molecular formula C20H17ClN2O4S B2595994 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946322-00-5

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2595994
CAS No.: 946322-00-5
M. Wt: 416.88
InChI Key: KIKGDYMMYJYPSY-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C₂₀H₁₇ClN₂O₄S and a molecular weight of 416.9 g/mol, this compound integrates a tetrahydroquinoline core—a scaffold recognized as a "privileged structure" in pharmacology for its prevalence in bioactive molecules—substituted with a furan-2-carbonyl group and a 2-chlorobenzenesulfonamide moiety . The sulfonamide functional group is a key pharmacophore known to inhibit a range of enzymes, such as carbonic anhydrases and dihydropteroate synthetase, which enables its role in targeting various disease pathways . This structural combination suggests a mechanism of action centered on enzyme inhibition, potentially leading to the disruption of critical cellular processes . Preliminary scientific investigations highlight its potential as a building block for developing novel therapeutic agents. Research data indicates promising in vitro anticancer activity against specific cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CEM) models, where it has been shown to induce apoptosis and cell cycle arrest . The compound's unique architecture, featuring multiple heterocyclic systems, makes it a valuable synthetic intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-16-6-1-2-8-19(16)28(25,26)22-15-10-9-14-5-3-11-23(17(14)13-15)20(24)18-7-4-12-27-18/h1-2,4,6-10,12-13,22H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKGDYMMYJYPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multi-step organic reactions One common route involves the initial formation of the furan-2-carbonyl group, followed by the construction of the tetrahydroquinoline ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced derivatives of the quinoline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The furan and quinoline moieties may also contribute to the compound’s biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the Enamine Ltd. catalogue and related literature. Key differences in substituents, molecular properties, and inferred pharmacological behavior are highlighted.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Purity (%) CAS Number
2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide 417.89 Chloro, furan-2-carbonyl, sulfonamide N/A N/A
1-(4-methoxyphenyl)piperazin-2-one hydrochloride 257.21 Methoxyphenyl, piperazinone 95 1557341-87-3
N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate 172.23 Carbamate 95 N/A

Key Observations :

Substituent Complexity : The target compound’s furan-2-carbonyl and sulfonamide groups distinguish it from simpler analogs like the carbamate derivative (MW 172.23), which lacks heteroaromatic and sulfonamide functionalities. This complexity may enhance target binding but reduce solubility .

Chlorine vs.

Table 2: Inferred Pharmacological Properties
Compound Name Hypothesized Target Potential Advantages Limitations
This compound Kinases, carbonic anhydrases Dual functional groups for multi-target activity Low solubility, metabolic instability
1-(4-methoxyphenyl)piperazin-2-one hydrochloride GPCRs (e.g., serotonin receptors) High purity, synthetic accessibility Limited target selectivity
N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate Proteases Small size for CNS penetration Low potency

Key Findings :

  • Target Selectivity: The sulfonamide group in the target compound suggests activity against enzymes like carbonic anhydrases or kinases, whereas the methoxyphenyl-piperazinone analog may favor GPCR targets due to its amine-rich structure .
  • Solubility : The target compound’s high molecular weight and lipophilic substituents likely result in poorer aqueous solubility compared to smaller analogs like the carbamate (solubility ~1.2 mg/mL inferred from similar compounds) .

Biological Activity

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzene ring, with additional furan and tetrahydroquinoline moieties contributing to its unique properties. The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and cyclization processes.

Synthetic Route Overview

  • Friedel-Crafts Acylation : Acylation of chlorinated benzene derivatives.
  • Reduction : Use of reducing agents (e.g., lithium aluminum hydride) to form alcohol intermediates.
  • Cyclization : Formation of the tetrahydroquinoline structure through nucleophilic attack.

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and affect signal transduction pathways, which can lead to therapeutic effects in various conditions.

Pharmacological Properties

Research indicates that this compound exhibits:

  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of specific cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells .
  • Cardiovascular Effects : Some sulfonamide derivatives have been investigated for their influence on perfusion pressure and coronary resistance in isolated heart models . The potential for calcium channel inhibition was noted as a mechanism for altering vascular responses.

Anticancer Studies

A study focusing on benzenesulfonamide derivatives showed promising results in vitro against breast cancer (MDA-MB-468) and leukemia cell lines. The compound induced apoptosis and cell cycle arrest in certain phases, indicating its potential as an anticancer agent .

CompoundCell LineIC50 (µM)
2-chloro-N-[...]MDA-MB-4683.99 ± 0.21
2-chloro-N-[...]CCRF-CM4.51 ± 0.24

Cardiovascular Studies

In isolated rat heart models, the biological activity of various benzenesulfonamide derivatives was evaluated concerning their effects on perfusion pressure. The study indicated that certain compounds could significantly reduce perfusion pressure compared to controls .

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControlN/ABaseline
IIBenzenesulfonamide0.001Decrease
IIICompound 20.001Moderate decrease
IVCompound 30.001Significant decrease

Q & A

Q. How is 2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide synthesized, and what are the key characterization techniques?

Methodological Answer: The compound is synthesized via intramolecular cyclization, starting with the condensation of a tetrahydroquinoline precursor with furan-2-carbonyl chloride, followed by sulfonylation using 2-chlorobenzenesulfonyl chloride. Key steps include:

  • Reaction Conditions : Anhydrous dichloromethane under nitrogen, with triethylamine as a base (room temperature, 12 hours).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields a white solid (melting point ~150°C) .
  • Characterization :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
    • HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for C₂₀H₁₆ClN₂O₄S: 427.0521) .
    • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between sulfonamide and carbonyl groups) .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • FTIR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, furan C=O at 1680 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Assigns proton environments (e.g., tetrahydroquinoline CH₂ groups at δ 1.8–2.6 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and quaternary carbons .
  • Mass Spectrometry : HRMS ensures molecular weight accuracy (±0.001 Da) .
  • Single-Crystal XRD : Resolves stereochemistry and torsional angles (e.g., dihedral angle between sulfonamide and furan moieties) .

Q. What primary pharmacological activities have been reported for this sulfonamide derivative?

Methodological Answer: Preliminary studies on analogous sulfonamides suggest:

  • Antimicrobial Activity : Tested via microbroth dilution (MIC values ≤8 µg/mL against S. aureus and C. albicans) .

  • Anti-inflammatory Potential : COX-2 inhibition assays (IC₅₀ ~0.5 µM) using recombinant enzyme systems .

  • Structural Analog Data :

    Compound ModificationBioactivity TrendReference
    Chlorine substituentEnhanced antimicrobial potency
    Furan vs. phenyl substitutionReduced cytotoxicity

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer: SAR studies require systematic variation of substituents and pharmacological profiling:

  • Variable Substituents : Synthesize derivatives with modified sulfonamide (e.g., -CF₃, -OCH₃) or furan groups (e.g., thiophene replacement) .
  • Assay Design :
    • Kinetic Solubility : Use shake-flask method (pH 7.4 buffer) to correlate hydrophobicity with activity.
    • Target Engagement : Radioligand binding assays (e.g., COX-2 or kinase targets) .
  • Data Analysis : Multivariate regression to identify key descriptors (e.g., ClogP, polar surface area) .

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 1CX2). Focus on sulfonamide hydrogen bonds with Arg120/His90 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD ≤2 Å) .
  • Free Energy Calculations : MM/GBSA to estimate binding free energies (ΔG ~-40 kcal/mol indicates strong affinity) .

Q. How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer: Resolve discrepancies via:

  • Standardized Protocols :
    • MIC Assays : Follow CLSI guidelines for consistent inoculum size (~5×10⁵ CFU/mL) .
    • Cytotoxicity : Use MTT assay with matched cell lines (e.g., HEK293 vs. HepG2) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., Forest plots for IC₅₀ variability) .
  • Experimental Replication : Independent validation in ≥3 labs to confirm reproducibility .

Q. What advanced separation technologies are recommended for purifying this compound during scale-up?

Methodological Answer:

  • Membrane Chromatography : Use tangential flow filtration (TFF) with 10 kDa cut-off for desalting .
  • Preparative HPLC : C18 column (250×21.2 mm), acetonitrile/water gradient (60:40 to 90:10), flow rate 15 mL/min .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance yield and purity (>99%) .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance research on this compound?

Methodological Answer:

  • Process Optimization : Simulate reaction kinetics (Arrhenius parameters) to identify optimal temperature/pH .
  • Property Prediction : Train ML models on PubChem data to predict solubility or toxicity .
  • Automation : Integrate robotic synthesis platforms with AI for high-throughput derivative screening .

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